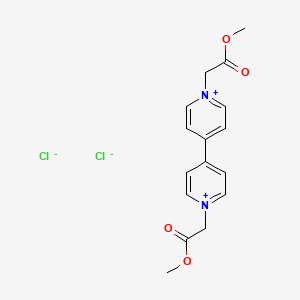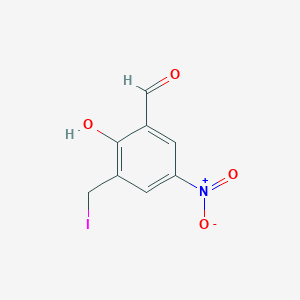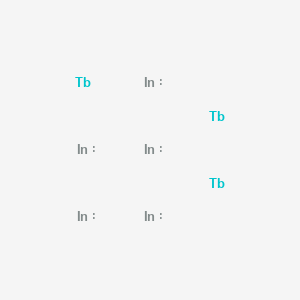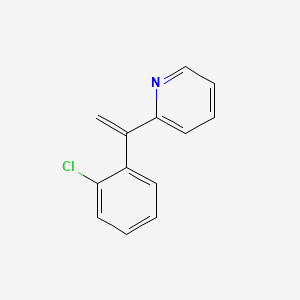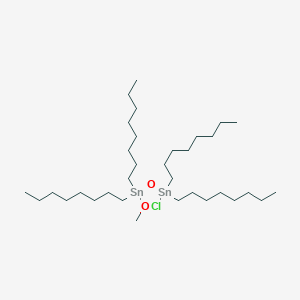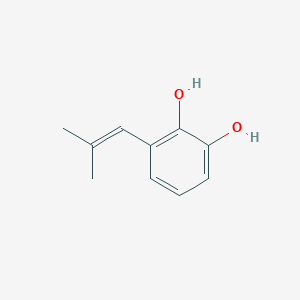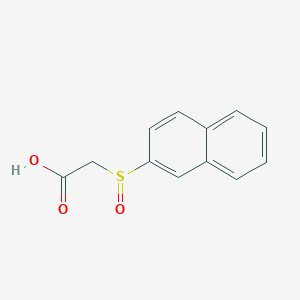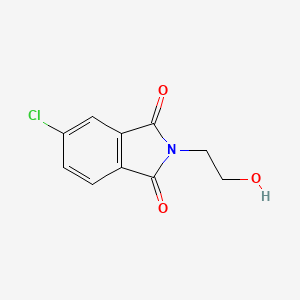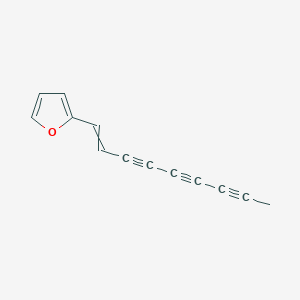
2-(Non-1-ene-3,5,7-triyn-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Non-1-ene-3,5,7-triyn-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a non-1-ene-3,5,7-triyn-1-yl group attached to the furan ring, making it a unique and interesting molecule for various scientific studies .
Méthodes De Préparation
The synthesis of 2-(Non-1-ene-3,5,7-triyn-1-yl)furan can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furans due to its simplicity and efficiency . Another approach involves the decarbonylation of furfural, a process that removes the carbonyl group from furfural to form furan derivatives . Industrial production methods may involve the use of catalysts such as palladium or gold to facilitate the cyclization and formation of the furan ring .
Analyse Des Réactions Chimiques
2-(Non-1-ene-3,5,7-triyn-1-yl)furan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, palladium catalysts, and gold catalysts . For example, the compound can react with acetic anhydride to form 2-acyl furan . In the presence of palladium catalysts, it can undergo cycloisomerization to form substituted furans . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Non-1-ene-3,5,7-triyn-1-yl)furan has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between furan derivatives and biological systemsIn industry, it can be used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of 2-(Non-1-ene-3,5,7-triyn-1-yl)furan involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(Non-1-ene-3,5,7-triyn-1-yl)furan can be compared with other similar furan derivatives, such as furfural, furfuryl alcohol, and tetrahydrofuran. These compounds share the common furan ring structure but differ in their substituents and chemical properties . For example, furfural is a precursor to many furan-based chemicals and is widely used in the production of resins and solvents. Furfuryl alcohol is used in the manufacture of polymers and resins, while tetrahydrofuran is a solvent used in various chemical reactions . The unique non-1-ene-3,5,7-triyn-1-yl group in this compound distinguishes it from these other compounds and gives it unique chemical and physical properties.
Propriétés
Numéro CAS |
77319-34-7 |
|---|---|
Formule moléculaire |
C13H8O |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-non-1-en-3,5,7-triynylfuran |
InChI |
InChI=1S/C13H8O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h8-12H,1H3 |
Clé InChI |
WCFQDNGXQCLSCK-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CC=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
